1,2,4- vs 1,3,4-Oxadiazole Lipophilicity Differentiation: An Order-of-Magnitude log D Advantage
The 1,2,4-oxadiazole scaffold of 3-(4-bromo-2-fluorophenyl)-1,2,4-oxadiazole demonstrates an order of magnitude higher lipophilicity (log D) compared to matched 1,3,4-oxadiazole isomers [1]. This intrinsic physicochemical difference, driven by distinct charge distributions and dipole moments, is consistent across the oxadiazole class [1].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | Approximately 1 log unit higher (order of magnitude) than matched 1,3,4-oxadiazole isomers |
| Comparator Or Baseline | Matched 1,3,4-oxadiazole molecular pairs |
| Quantified Difference | Order of magnitude higher log D |
| Conditions | Systematic analysis of matched molecular pairs in AstraZeneca compound collection [1] |
Why This Matters
Higher log D translates to increased membrane permeability and potential CNS penetration, a decisive factor when selecting building blocks for CNS drug discovery programs where 1,3,4-oxadiazoles would underperform due to insufficient passive diffusion.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012;55(5):1817-1830. DOI: 10.1021/jm2013248. View Source
